3-Chloro-2-buten-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

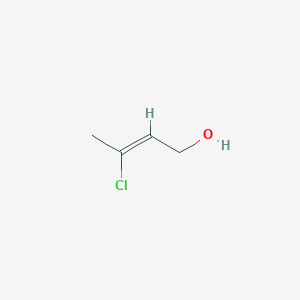

Structure

2D Structure

3D Structure

Properties

CAS No. |

40605-42-3 |

|---|---|

Molecular Formula |

C4H7ClO |

Molecular Weight |

106.55 g/mol |

IUPAC Name |

3-chlorobut-2-en-1-ol |

InChI |

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3 |

InChI Key |

SRQGZQPUPABHCN-UHFFFAOYSA-N |

SMILES |

CC(=CCO)Cl |

Canonical SMILES |

CC(=CCO)Cl |

Synonyms |

3-Chloro-2-Buten-1-ol; 3-Chloro-2-buten-1-ol; 3-Chlorocrotyl Alcohol; γ-Chlorocrotyl Alcohol |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 3-Chloro-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-buten-1-ol is a halogenated unsaturated alcohol that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring both a reactive allylic chloride and a primary alcohol, allows for a variety of chemical transformations. This document provides a comprehensive overview of its fundamental chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, application in reactions, and for the prediction of its behavior in various chemical environments.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO | [1][2][3] |

| Molecular Weight | 106.55 g/mol | [1][2][4] |

| CAS Number | 40605-42-3 | [2][3][4] |

| IUPAC Name | (2Z)-3-chlorobut-2-en-1-ol | [1] |

| Synonyms | 3-Chloro-but-2-en-ol, 2-Buten-1-ol, 3-chloro- | [1][2] |

| Enthalpy of Vaporization | 50 kJ/mol at 360 K | [2] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | 0.8 | [1][4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 106.0185425 Da | [1][4] |

| Monoisotopic Mass | 106.0185425 Da | [1][4] |

| Topological Polar Surface Area | 20.2 Ų | [1][4] |

| Heavy Atom Count | 6 | [1] |

| Complexity | 58.6 | [1][4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Below is a summary of available mass spectrometry, and references to nuclear magnetic resonance and infrared spectroscopy data.

Table 3: Mass Spectrometry Data (GC-MS)

| m/z | Intensity |

| 71 | 99.99 |

| 43 | 25.50 |

| 39 | 20.20 |

| 28 | 16.00 |

| 27 | 15.20 |

| Data from NIST Mass Spectrometry Data Center as referenced in PubChem.[1] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed ¹H NMR, ¹³C NMR, and IR spectra for this compound are available in various databases. Researchers are encouraged to consult these resources for comprehensive spectral analysis.[1][5]

Synthesis of this compound

The primary method for the synthesis of this compound is through the hydrolysis of 1,3-dichloro-2-butene (B238901).[5] An optimized protocol based on a patented method is detailed below.[5][6]

Experimental Protocol: Hydrolysis of 1,3-dichloro-2-butene

Objective: To synthesize this compound with high yield and purity.

Materials:

-

1,3-dichloro-2-butene

-

Sodium carbonate (Na₂CO₃)

-

Water (H₂O)

-

Diethyl ether (for extraction, optional)

-

Anhydrous magnesium sulfate (B86663) (for drying, optional)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel (optional)

-

Rotary evaporator (optional)

Procedure:

-

Prepare a 15-20 wt.% aqueous solution of sodium carbonate.[5][6]

-

In a round-bottom flask, combine the 1,3-dichloro-2-butene and the sodium carbonate solution. The recommended molar ratio of sodium carbonate to dichlorobutene (B78561) is between 0.55:1 and 0.85:1.[5][6]

-

Heat the reaction mixture to a temperature of 85-94 °C with continuous stirring.[5][6]

-

Maintain the reaction at this temperature for approximately 4.5 hours.[5][6]

-

After the reaction is complete, cool the mixture to room temperature.

-

The organic layer containing the this compound will separate from the aqueous layer. The product can be isolated by decantation or by using a separatory funnel.[6]

-

For higher purity, the organic layer can be extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure. However, the patented method aims to simplify the process by eliminating the need for rectification.[5][6]

Expected Yield: This optimized method has been reported to increase the yield of this compound to between 71.4% and 94.1%.[5][6]

Synthesis Workflow Diagram

Caption: Synthesis of this compound via hydrolysis.

Reactivity

The reactivity of this compound is dominated by the presence of the allylic chloride. This functional group is susceptible to nucleophilic substitution and elimination reactions. The allylic nature of the chlorine atom enhances its leaving group ability, making it a valuable precursor for the introduction of other functional groups at this position.[5] When treated with a strong base, it can undergo dehydrohalogenation.[5]

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with well-defined fundamental properties. This guide provides essential data and protocols to support its safe and effective use in a research and development setting. The provided synthesis method offers a high-yield route to this compound, and an understanding of its spectroscopic properties and reactivity will aid in its application in the synthesis of more complex molecules.

References

- 1. This compound | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 3-Chlorobut-2-en-1-ol | C4H7ClO | CID 53404852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 40605-42-3 | Benchchem [benchchem.com]

- 6. SU1509351A1 - Method of producing this compound - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

Structural Analysis of (Z)-3-chlorobut-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-chlorobut-2-en-1-ol is a functionalized allylic alcohol with potential applications as a building block in organic synthesis, particularly in the construction of complex molecules such as prostaglandins (B1171923) and their analogues. This document provides a concise technical overview of its structural features, supported by available spectroscopic data. Additionally, a plausible synthetic protocol and a key application in a representative synthetic workflow are detailed to illustrate its utility for drug development professionals.

Chemical Structure and Properties

(Z)-3-chlorobut-2-en-1-ol is a four-carbon unsaturated alcohol containing a chlorine atom attached to the double bond. The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond (the chloromethyl group and the hydroxymethyl group) are on the same side of the double bond.

| Property | Value | Source |

| Molecular Formula | C4H7ClO | PubChem CID: 11378455[1] |

| Molecular Weight | 106.55 g/mol | PubChem CID: 11378455[1] |

| CAS Number | 37428-46-9 | Guidechem[2] |

| IUPAC Name | (2Z)-3-chlorobut-2-en-1-ol | Guidechem[2] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of (Z)-3-chlorobut-2-en-1-ol relies on various spectroscopic techniques. While comprehensive, publicly available high-resolution spectral data with assigned peaks is limited, the following tables summarize the expected and reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-3-chlorobut-2-en-1-ol would be expected to show characteristic absorption bands for the O-H and C=C bonds. Specific peak positions and intensities from experimental data are not publicly available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 71 | 99.99 | [M - Cl]+ |

| 43 | 25.50 | [C3H7]+ |

| 39 | 20.20 | [C3H3]+ |

| 28 | 16.00 | [C2H4]+ |

| 27 | 15.20 | [C2H3]+ |

| Data obtained from PubChem CID: 11378455, sourced from MassBank of North America (MoNA)[1] |

Experimental Protocols

Synthesis of (Z)-3-chlorobut-2-en-1-ol

A plausible laboratory-scale synthesis of (Z)-3-chlorobut-2-en-1-ol can be achieved via the reduction of (Z)-3-chlorobut-2-en-1-al.

Materials:

-

(Z)-3-chlorobut-2-en-1-al

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (Z)-3-chlorobut-2-en-1-al (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure (Z)-3-chlorobut-2-en-1-ol.

Application in Synthesis: Prostaglandin (B15479496) Precursor

(Z)-3-chlorobut-2-en-1-ol serves as a potential precursor for the synthesis of key intermediates in the production of prostaglandins, a class of potent bioactive lipids. A critical intermediate in many prostaglandin syntheses is the Corey lactone . The following diagram illustrates a conceptual workflow where a functionalized butenol (B1619263) derivative, similar to the title compound, is utilized in the construction of the Corey lactone framework.

Caption: Conceptual workflow for Corey lactone synthesis.

This generalized pathway highlights how a chlorobutene-derived synthon can be incorporated to form the bicyclic core, which is then elaborated through a series of transformations to yield the versatile Corey lactone intermediate[4][5][6]. This intermediate is pivotal for the synthesis of various prostaglandins.

References

- 1. 3-Chloro-2-buten-1-OL | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Characteristics of (E)-3-chlorobut-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics of (E)-3-chlorobut-2-en-1-ol, a halogenated unsaturated alcohol. The information compiled herein is intended to support research and development activities by providing key data on its physical and chemical properties, spectroscopic profile, and reactivity.

Chemical and Physical Properties

(E)-3-chlorobut-2-en-1-ol is a molecule of interest due to its potential as a building block in organic synthesis. Its bifunctional nature, possessing both an allylic alcohol and a vinyl chloride moiety, allows for a range of chemical transformations.

Identification

| Identifier | Value |

| IUPAC Name | (2E)-3-chlorobut-2-en-1-ol |

| CAS Number | 40605-42-3 |

| Molecular Formula | C₄H₇ClO |

| Molecular Weight | 106.55 g/mol [1] |

| Canonical SMILES | C/C(=C/CO)/Cl |

| InChI | InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+[1] |

| InChIKey | SRQGZQPUPABHCN-DUXPYHPUSA-N[1] |

Physicochemical Data

While experimental data for the pure (E)-isomer is limited, a combination of computed data and information for the isomeric mixture provides key insights into its physical properties.

| Property | Value | Source |

| Boiling Point | Data not explicitly available for the pure (E)-isomer. A general entry for 3-chloro-2-buten-1-ol is available in the SpringerMaterials database.[1] | SpringerMaterials[1] |

| Melting Point | Not experimentally determined. | - |

| XLogP3-AA (Computed) | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 1 | PubChem[1] |

| Exact Mass (Computed) | 106.0185425 Da | PubChem[1] |

| Topological Polar Surface Area (Computed) | 20.2 Ų | PubChem[1] |

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the identification and characterization of (E)-3-chlorobut-2-en-1-ol.

Mass Spectrometry

The mass spectrum of the isomeric mixture of 3-chlorobut-2-en-1-ol shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Possible Fragment |

| 71 | 99.99 | [M - Cl]⁺ |

| 43 | 25.50 | [C₃H₇]⁺ |

| 39 | 20.20 | [C₃H₃]⁺ |

| 28 | 16.00 | [C₂H₄]⁺ |

| 27 | 15.20 | [C₂H₃]⁺ |

| Data corresponds to the (Z)-isomer, but similar fragmentation is expected for the (E)-isomer.[2] |

NMR Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~5.9 | t | =CH- |

| ~4.2 | d | -CH₂OH |

| ~2.4 | s | -CH₃ |

| ~2.0 | br s | -OH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~135 | =C(Cl)CH₃ |

| ~125 | =CHCH₂OH |

| ~60 | -CH₂OH |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the hydroxyl and carbon-carbon double bond functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch |

| ~3020 | Medium | =C-H stretch |

| ~1660 | Medium | C=C stretch |

| ~1050 | Strong | C-O stretch |

| ~750 | Strong | C-Cl stretch |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of (E)-3-chlorobut-2-en-1-ol are not widely published. However, based on established chemical principles, the following represents a plausible experimental approach.

Synthesis of (E)-3-chlorobut-2-en-1-ol

A common route to allylic alcohols is the reduction of the corresponding α,β-unsaturated aldehyde.

Reaction: Reduction of (E)-3-chlorobut-2-enal

Caption: Synthetic workflow for (E)-3-chlorobut-2-en-1-ol.

Methodology:

-

(E)-3-chlorobut-2-enal (1.0 eq) is dissolved in a mixture of methanol and water (4:1) and cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of acetone.

-

The solvents are removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (B1210297) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure (E)-3-chlorobut-2-en-1-ol.

Reactivity: Nucleophilic Substitution

As an allylic halide, the chlorine atom in (E)-3-chlorobut-2-en-1-ol is susceptible to nucleophilic substitution. The allylic system can stabilize a carbocation intermediate, suggesting that both Sₙ1 and Sₙ2 pathways are possible.

Caption: Nucleophilic substitution pathways for allylic alcohols.

General Experimental Protocol (Example: Cyanation)

-

To a solution of (E)-3-chlorobut-2-en-1-ol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is added sodium cyanide (1.2 eq) .

-

The reaction mixture is heated to 60-80 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The resulting product, (E)-4-hydroxy-2-butenenitrile, is purified by column chromatography.

Safety and Handling

This guide serves as a foundational resource for professionals working with (E)-3-chlorobut-2-en-1-ol. Further experimental validation of the computed data is recommended for critical applications.

References

A Technical Guide to 3-Chloro-2-buten-1-ol (CAS: 40605-42-3) for Research and Development

Introduction

3-Chloro-2-buten-1-ol, identified by the CAS number 40605-42-3, is a halogenated unsaturated alcohol.[1][2] It serves as a versatile and highly reactive intermediate in organic synthesis. Its chemical structure, featuring both an allylic alcohol and a vinyl chloride moiety, makes it a valuable precursor for a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug development professionals and researchers. The compound is a key starting material for the synthesis of acetylenic alcohols and has found application in the production of pharmaceuticals for treating hypertension, such as Beraprost and other PGI2 analogues.[3][4][5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for handling, reaction planning, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 40605-42-3 | [1][2][4] |

| Molecular Formula | C₄H₇ClO | [1][4][7][8] |

| Molecular Weight | 106.55 g/mol | [1][2][7] |

| Melting Point | -42.9°C | [4] |

| Boiling Point | 118.37°C (estimate) | [4] |

| Density | 1.0950 g/cm³ | [4] |

| pKa | 13.84 ± 0.10 (Predicted) | [4] |

| Enthalpy of Vaporization | 50 kJ/mol at 360 K | [9] |

| IUPAC Name | 3-chlorobut-2-en-1-ol | [1] |

| Synonyms | 2-Buten-1-ol, 3-chloro-; 3-Chloro-but-2-en-ol |[1][4] |

Table 2: Spectroscopic Information

| Technique | Description | Reference(s) |

|---|---|---|

| NMR Spectroscopy | ¹H and ¹³C NMR are essential for structural elucidation and purity assessment of this compound.[7] | [7] |

| ¹³C NMR Data | Published spectral data is available for the E-isomer. |[10] |

Synthesis and Production

The predominant industrial synthesis of this compound involves the controlled hydrolysis of 1,3-dichloro-2-butene (B238901).[7] An optimized, high-yield process has been developed to enhance efficiency and reduce waste.[3]

This protocol is based on a patented method designed to increase product yield and simplify purification.[3]

-

Objective: To synthesize this compound with high yield (>90%).[3][7]

-

Reactants:

-

1,3-dichloro-2-butene

-

Sodium carbonate (Na₂CO₃), 15-20 wt.% aqueous solution

-

-

Procedure:

-

The hydrolysis of 1,3-dichloro-2-butene is conducted in the presence of a 15-20 wt.% aqueous solution of sodium carbonate.[3]

-

The molar ratio of sodium carbonate to 1,3-dichloro-2-butene is maintained between 0.55:1 and 0.85:1.[3]

-

The reaction mixture is heated to and maintained at a temperature of 85-94°C.[3]

-

The reaction is monitored until the conversion of the starting material is maximized (e.g., 98.3% conversion over 4.5 hours).

-

Upon completion, the mixture is cooled, allowing for the separation of the organic and aqueous phases.

-

The organic layer, containing the target product, is isolated. This method simplifies the process by eliminating the need for rectification steps.[3]

-

-

Expected Outcome: This method increases the yield of this compound from a baseline of 69% to between 71.4% and 94.1%, while significantly reducing the volume of wastewater produced.[3]

Caption: Optimized synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the allylic chlorine atom, which is significantly more labile than a standard vinyl or alkyl chloride.[7] This enhanced reactivity allows for diverse synthetic transformations.[7]

-

Nucleophilic Substitution (Sₙ1 and Sₙ2): The compound readily undergoes nucleophilic substitution.

-

Sₙ1 Pathway: In the presence of weak nucleophiles, the reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation.[7] This delocalization of the positive charge can lead to a mixture of products.[7]

-

Sₙ2 Pathway: With strong nucleophiles, a single-step concerted mechanism is favored, where the nucleophile attacks the carbon bearing the chlorine atom.[7]

-

-

Elimination Reactions: When treated with a strong base, this compound can undergo dehydrohalogenation, where both hydrogen and chlorine are removed to form a new double bond, potentially leading to dienes or alkynes.[7]

-

Other Reactions: The molecule's functional groups also allow for oxidation of the alcohol, reduction of the double bond, and transition-metal-catalyzed cross-coupling reactions.[7]

Caption: Key reactivity pathways of this compound.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of complex organic molecules, particularly pharmaceuticals.

-

Synthesis of Antihypertensive Drugs: It is explicitly used in the synthesis of Beraprost and other prostacyclin (PGI2) analogues, which are potent vasodilators used in the treatment of hypertension.[4][5][6] Its structure provides a key fragment for constructing the more complex skeletons of these drugs.

-

General Chemical Reagent: The compound is frequently employed as a reagent in various chemical reactions, including specialized oxidation reactions.[4][5][6]

-

Microbiological Research: It has been noted in studies involving the bacterium Pseudomonas putida, suggesting potential interactions with biological systems that could be a subject for further investigation.[7]

References

- 1. This compound [webbook.nist.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. SU1509351A1 - Method of producing this compound - Google Patents [patents.google.com]

- 4. 3-Chloro-but-2-en-ol | 40605-42-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 40605-42-3 | Benchchem [benchchem.com]

- 8. This compound | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

Technical Guide: Physicochemical Properties and Synthetic Applications of 3-Chloro-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-2-buten-1-ol is a versatile bifunctional molecule of significant interest in organic synthesis. Possessing both a reactive allylic chloride and a primary alcohol, it serves as a valuable C4 building block for the construction of more complex molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity. Its application as a key intermediate in the synthesis of pharmacologically active compounds, such as the prostacyclin analogue Beraprost, highlights its importance in medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization. The compound exists as both (E) and (Z) isomers, though data often refers to the mixture or the more common isomer without explicit designation.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-chlorobut-2-en-1-ol | [1][2] |

| Synonyms | 3-Chloro-but-2-en-ol, 2-Buten-1-ol, 3-chloro- | [1][3][4] |

| CAS Number | 40605-42-3 | [1][2][5] |

| Molecular Formula | C₄H₇ClO | [1][2][5] |

| Molecular Weight | 106.55 g/mol | [1][2][5] |

| Monoisotopic Mass | 106.0185425 Da | [1][2] |

| Melting Point | -42.9 °C | [3][5] |

| Boiling Point (Est.) | 118.37 °C | [3][5] |

| Density (Est.) | 1.0950 g/cm³ | [3] |

| pKa (Predicted) | 13.84 ± 0.10 | [3] |

| Refractive Index (Est.) | 1.4652 | [3] |

| XLogP3-AA | 0.8 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][6] |

| Hydrogen Bond Acceptor Count | 1 | [1][6] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

| Complexity | 58.6 | [1][2] |

Table 2: Thermodynamic Properties

| Property | Value | Temperature (K) | Reference |

| Enthalpy of Vaporization (ΔvapH) | 50 kJ/mol | 360 | [7] |

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.[5]

-

Mass Spectrometry (MS) : GC-MS analysis shows characteristic fragmentation patterns useful for identification. Key fragments observed under Electron Ionization (EI) include m/z values of 71, 43, 39, 28, and 27.[1]

Experimental Protocols

Industrial Synthesis via Hydrolysis of 1,3-Dichloro-2-butene (B238901)

The primary industrial method for producing this compound is through the controlled hydrolysis of 1,3-dichloro-2-butene.[5] An optimized process described in patent literature aims to increase yield, simplify the procedure, and reduce wastewater.[5][8]

Objective: To synthesize this compound with high yield and purity.

Reagents:

-

1,3-dichloro-2-butene

-

Sodium carbonate (Na₂CO₃)

-

Water

Methodology:

-

The hydrolysis is performed using an aqueous solution of sodium carbonate with a concentration of 15-20 wt.%.[8]

-

The molar ratio of sodium carbonate to 1,3-dichloro-2-butene is maintained between 0.55:1 and 0.85:1.[8]

-

The reaction mixture is heated to a temperature range of 85-94 °C.[5][8]

-

The reaction is allowed to proceed for approximately 4.5 hours.[5][8]

-

Upon completion, the reaction mixture is cooled.

-

The organic layer containing the product, this compound, is separated from the aqueous layer.

-

This method has been reported to increase the product yield from 69% to over 90% and simplifies the process by eliminating the need for rectification steps.[5][8]

Caption: Industrial synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups: the allylic chloride and the primary alcohol.

Reactivity of the Allylic Chlorine

The chlorine atom is positioned on a carbon adjacent to a C=C double bond, making it an allylic halide. This structural feature significantly enhances its reactivity in nucleophilic substitution reactions, which can proceed through different mechanisms.[5]

-

Sₙ1 Pathway : In the presence of weak nucleophiles, the reaction can proceed via a two-step Sₙ1 mechanism. The departure of the chloride leaving group forms a resonance-stabilized allylic carbocation, where the positive charge is delocalized over two carbon atoms.[5] Nucleophilic attack can then occur at either of these carbons, potentially leading to a mixture of products, including rearranged isomers.[5] For example, hydrolysis of the similar 1-chloro-2-butene (B1196595) yields a mixture of 2-buten-1-ol and 3-buten-2-ol.[5]

-

Sₙ2 Pathway : With strong nucleophiles, a direct, one-step Sₙ2 displacement of the chloride ion is favored.[5]

-

Elimination Reactions : When treated with a strong base, this compound can undergo dehydrohalogenation to form an alkyne. This is a key transformation used in the synthesis of acetylenic alcohols.[5]

Caption: Competing reaction pathways for this compound.

Reactivity of the Hydroxyl Group

The primary alcohol functional group can undergo typical alcohol reactions, most notably oxidation. Depending on the reagent and reaction conditions, it can be oxidized to an aldehyde or further to a carboxylic acid. This adds another layer of synthetic versatility to the molecule.

Application in Pharmaceutical Synthesis

This compound is a key starting material in the synthesis of various pharmacologically active molecules.[5] Its ability to introduce a functionalized four-carbon chain is crucial for building complex molecular frameworks.[5]

A prominent example is its use in the preparation of Beraprost , a synthetic analogue of prostacyclin (PGI2) used as a vasodilator for the treatment of hypertension and other circulatory disorders.[3][5][9]

Caption: High-level workflow for Beraprost synthesis.

Safety and Handling

This compound is considered harmful by inhalation, in contact with skin, and if swallowed.[9] Appropriate personal protective equipment (PPE), including gloves and suitable protective clothing, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area or fume hood to avoid inhaling vapors.[9]

Conclusion

This compound is a chemical of considerable industrial and academic importance. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool in organic synthesis. For professionals in drug development, its role as a precursor to complex therapeutic agents like Beraprost underscores its value in the pharmaceutical industry. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in chemical and pharmaceutical research.

References

- 1. This compound | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chlorobut-2-en-1-ol | C4H7ClO | CID 53404852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-but-2-en-ol | 40605-42-3 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 40605-42-3 | Benchchem [benchchem.com]

- 6. (E)-3-chloro-but-2-en-1-ol | C4H7ClO | CID 11804694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. SU1509351A1 - Method of producing this compound - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

Physicochemical Properties of 3-Chloro-2-buten-1-ol

This document provides the key physicochemical properties of the chemical compound 3-Chloro-2-buten-1-ol, specifically its molecular formula and molecular weight. This information is fundamental for researchers and scientists in fields such as chemical synthesis, analytical chemistry, and drug development.

The data presented below has been compiled from established chemical databases.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the following table. This data is essential for stoichiometric calculations, analytical characterization, and material specification.

| Property | Value |

| Molecular Formula | C₄H₇ClO[1][2][3][4][5] |

| Molecular Weight | 106.551 g/mol [1][2] |

| CAS Registry Number | 40605-42-3[1][2][3] |

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 3-Chloro-2-buten-1-ol

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of the (E) and (Z) isomers of 3-chloro-2-buten-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Introduction

This compound is a halogenated allylic alcohol that exists as two geometric isomers, (E) and (Z). NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the structure and stereochemistry of such molecules. This document presents a detailed examination of their respective 1H and 13C NMR spectral data.

Data Presentation

The experimental 1H and 13C NMR data for the (E) and (Z) isomers of this compound are summarized in the tables below. These data were obtained from the scientific literature, specifically from a study by Brouwer and Stothers in the Canadian Journal of Chemistry (1972).[1][2]

1H NMR Spectral Data

The proton NMR data, including chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz), are presented in Table 1.

Table 1: 1H NMR Data for (E)- and (Z)-3-Chloro-2-buten-1-ol

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (E)-3-chloro-2-buten-1-ol | H1 (-CH2OH) | 4.10 | d | 6.5 |

| H2 (=CH-) | 5.88 | tq | 6.5, 1.2 | |

| H4 (-CH3) | 2.15 | d | 1.2 | |

| -OH | Not Reported | - | - | |

| (Z)-3-chloro-2-buten-1-ol | H1 (-CH2OH) | 4.25 | d | 7.0 |

| H2 (=CH-) | 5.79 | tq | 7.0, 1.0 | |

| H4 (-CH3) | 2.17 | d | 1.0 | |

| -OH | Not Reported | - | - |

Source: Brouwer, H., & Stothers, J. B. (1972). 13C Nuclear Magnetic Resonance Studies. XX. 13C Shieldings of Several Allyl Alcohols. Geometric Dependence of 13C Shieldings. Canadian Journal of Chemistry, 50(9), 1361-1370.[1][2]

13C NMR Spectral Data

The carbon-13 NMR data, including chemical shifts (δ) in ppm, are presented in Table 2.

Table 2: 13C NMR Data for (E)- and (Z)-3-Chloro-2-buten-1-ol

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| (E)-3-chloro-2-buten-1-ol | C1 (-CH2OH) | 67.1 |

| C2 (=CH-) | 125.0 | |

| C3 (=C(Cl)-) | 134.5 | |

| C4 (-CH3) | 19.3 | |

| (Z)-3-chloro-2-buten-1-ol | C1 (-CH2OH) | 60.1 |

| C2 (=CH-) | 124.0 | |

| C3 (=C(Cl)-) | 133.0 | |

| C4 (-CH3) | 24.4 |

Source: Brouwer, H., & Stothers, J. B. (1972). 13C Nuclear Magnetic Resonance Studies. XX. 13C Shieldings of Several Allyl Alcohols. Geometric Dependence of 13C Shieldings. Canadian Journal of Chemistry, 50(9), 1361-1370.[1][2]

Experimental Protocols

The following is a general experimental protocol for acquiring high-resolution 1H and 13C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl3) is a common choice for similar compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both 1H and 13C NMR spectra.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring 1D 1H and 13C NMR spectra. These may need to be optimized based on the specific instrument and sample.

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 300-600 MHz for 1H) is recommended for better signal dispersion and resolution.

-

1H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Typically 8-16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

-

13C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 128-1024 or more) is usually required due to the low natural abundance of the 13C isotope.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium (B1214612) lock signal of the solvent to obtain sharp and symmetrical peaks.

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structures of the (E) and (Z) isomers of this compound and the key through-bond correlations observed in their NMR spectra.

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

References

An In-Depth Technical Guide on the Reactivity of the Allylic Chlorine in 3-Chloro-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-buten-1-ol is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex chemical entities. The presence of both a primary allylic alcohol and a vinyl chloride moiety imparts a rich and nuanced reactivity profile. This technical guide provides a comprehensive examination of the reactivity of the allylic chlorine atom in this compound, focusing on the mechanistic pathways of its substitution reactions, the factors governing its reactivity, and detailed experimental protocols for its synthesis and key transformations.

Introduction

The allylic system in this compound, where a chlorine atom is attached to a carbon adjacent to a carbon-carbon double bond, is the focal point of its chemical behavior. This arrangement significantly enhances the lability of the chlorine atom, making it susceptible to nucleophilic attack through various mechanisms. The interplay between the electronic effects of the double bond and the hydroxyl group, along with reaction conditions, dictates the reaction pathway and product distribution. Understanding these intricacies is paramount for leveraging this molecule as a strategic building block in complex synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₄H₇ClO |

| Molecular Weight | 106.55 g/mol |

| CAS Number | 40605-42-3 |

| IUPAC Name | (2Z)-3-chlorobut-2-en-1-ol |

| Boiling Point | 118.37°C (estimate) |

| Density | 1.0950 g/cm³ (estimate) |

| Refractive Index | 1.4652 (estimate) |

| pKa | 13.84 ± 0.10 (Predicted) |

Synthesis of this compound

The predominant industrial synthesis of this compound involves the controlled hydrolysis of 1,3-dichloro-2-butene (B238901). This process has been optimized to achieve high yields and minimize waste.[1]

Optimized Synthesis via Hydrolysis

An improved method for the synthesis of this compound from 1,3-dichloro-2-butene utilizes sodium carbonate as a basic catalyst. This process has been shown to increase the yield from 69% to over 90% while simplifying the procedure by eliminating the need for rectification and reducing wastewater.[1]

Table 2: Optimized Conditions for the Synthesis of this compound [1]

| Parameter | Optimal Range |

| Sodium Carbonate Concentration | 15-20 wt% |

| Temperature | 85-94 °C |

| Molar Ratio (Sodium Carbonate : Dichlorobutene) | (0.55-0.85) : 1 |

| Reaction Time | ~4.5 hours |

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-dichloro-2-butene (2 moles, 250 g)

-

10% Sodium carbonate solution (1.25 L)

-

Ether

-

Anhydrous magnesium sulfate

-

3-L three-necked round-bottomed flask

-

Reflux condenser

-

Mercury-sealed stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a reflux condenser and a mercury-sealed stirrer, combine 250 g (2 moles) of 1,3-dichloro-2-butene and 1.25 L of 10% sodium carbonate solution.

-

Heat the mixture at reflux temperature for 3 hours using a heating mantle.

-

After cooling, extract the this compound from the aqueous layer with three 300-mL portions of ether in a separatory funnel.

-

Combine the ether extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the ether by distillation.

-

The crude this compound can be used directly for many applications or further purified by vacuum distillation.

Reactivity of the Allylic Chlorine

The enhanced reactivity of the allylic chlorine in this compound is attributed to the ability of the adjacent π-system to stabilize the transition states of both SN1 and SN2 reactions, as well as the formation of a resonance-stabilized allylic carbocation in SN1-type reactions.[1] This leads to a rich and competitive landscape of reaction pathways, including SN1, SN2, and their rearranged counterparts, SN1' and SN2'.

Nucleophilic Substitution Mechanisms

The reaction of this compound with nucleophiles can proceed through several mechanistic pathways, the predominance of which is dictated by the nature of the nucleophile, the solvent, and the steric environment of the substrate.

Diagram 1: Nucleophilic Substitution Pathways of this compound

Caption: Competing SN1 and SN2 pathways for this compound.

-

SN1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction tends to proceed via an SN1 mechanism. This involves the initial departure of the chloride ion to form a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms, allowing the nucleophile to attack at either position, leading to a mixture of direct substitution (SN1) and rearranged (SN1') products. For instance, hydrolysis with water, a weak nucleophile, is expected to yield a mixture of 2-buten-1,3-diol and 3-buten-1,2-diol.[1]

-

SN2 Pathway: With strong nucleophiles in polar aprotic solvents, the SN2 mechanism is favored. This is a concerted, one-step process where the nucleophile attacks the carbon bearing the chlorine atom, leading to an inversion of configuration if the carbon were chiral. Allylic halides generally exhibit enhanced reactivity in SN2 reactions compared to their saturated counterparts due to stabilization of the transition state.

-

SN' Pathways (Allylic Rearrangement): A hallmark of nucleophilic substitution on allylic systems is the possibility of allylic rearrangement. In the SN1' mechanism, this occurs through the delocalized carbocation intermediate. In the SN2' mechanism, the nucleophile attacks the γ-carbon of the double bond in a concerted fashion, leading to the displacement of the leaving group from the α-carbon and a shift of the double bond. The reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide, for example, yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating this phenomenon.[1]

Table 3: Factors Influencing Nucleophilic Substitution Pathways of Allylic Halides [1]

| Factor | Favors SN1/SN1' | Favors SN2/SN2' |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, N₃⁻) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF) |

| Substrate Structure | Tertiary allylic > Secondary > Primary | Primary allylic > Secondary |

| Leaving Group | Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) | Good leaving group |

Quantitative Reactivity Data (Comparative)

While specific kinetic data for this compound is not extensively available in the literature, data for structurally related unsaturated alcohols provides valuable insights into its reactivity.

Table 4: Comparative Rate Coefficients for Reactions of Unsaturated Alcohols with Atmospheric Oxidants at 298 K [4]

| Reactant Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| 2-Buten-1-ol | OH | ~5.5 x 10⁻¹¹ |

| 3-Buten-1-ol | OH | 5.5 x 10⁻¹¹ |

| 2-Buten-1-ol | Cl | (3.90 ± 0.35) x 10⁻¹⁰ |

| 3-Buten-1-ol | Cl | (2.63 ± 0.25) x 10⁻¹⁰ |

This data suggests that the position of the double bond influences the reaction rate with chlorine atoms.

Key Reactions and Experimental Protocols

The dual functionality of this compound makes it a valuable precursor for a variety of organic transformations.

Synthesis of 2-Butyn-1-ol

A prominent application of this compound is its conversion to 2-butyn-1-ol, an important acetylenic alcohol. This transformation proceeds via an elimination reaction followed by rearrangement.

Diagram 2: Synthesis of 2-Butyn-1-ol from this compound

Caption: Reaction pathway for the synthesis of 2-butyn-1-ol.

Experimental Protocol: Synthesis of 2-Butyn-1-ol

Materials:

-

This compound (1.26 moles, 134 g)

-

Sodium (2.8 g atoms, 65 g)

-

Hydrated ferric nitrate (B79036) (1.5 g)

-

Anhydrous liquid ammonia (3 L)

-

Ammonium (B1175870) chloride (2.8 moles, 148 g)

-

Ether

-

4-L Dewar flask with a plastic cover and mechanical stirrer

Procedure:

-

Caution! This procedure should be conducted in a well-ventilated hood due to the use of liquid ammonia.

-

Prepare a solution of sodium amide in liquid ammonia in a 4-L Dewar flask equipped with a plastic cover and a mechanical stirrer.

-

Introduce 3 L of anhydrous liquid ammonia into the flask.

-

Add 1.5 g of hydrated ferric nitrate, followed by 65 g (2.8 g atoms) of clean, freshly cut sodium in small pieces.

-

Stir the mixture until all the sodium has been converted to sodium amide (the blue color disappears).

-

Over a period of 30 minutes, add 134 g (1.26 moles) of this compound to the sodium amide solution.

-

Stir the mixture overnight.

-

Quench the reaction by the portion-wise addition of 148 g (2.8 moles) of solid ammonium chloride, controlling the exothermic reaction.

-

Allow the ammonia to evaporate overnight in the hood.

-

Extract the residue thoroughly with five 250-mL portions of ether.

-

Remove the ether by distillation through a 20-cm Fenske column.

-

Distill the residue under reduced pressure to yield 2-butyn-1-ol.

Reaction with Amines

This compound readily reacts with primary and secondary amines via nucleophilic substitution to afford the corresponding 3-amino-2-buten-1-ols. These products are valuable intermediates in the synthesis of various nitrogen-containing compounds.

Diagram 3: General Reaction of this compound with a Primary Amine

Caption: Nucleophilic substitution with a primary amine.

Conclusion

This compound is a highly reactive and synthetically valuable molecule. The strategic positioning of the allylic chlorine atom governs its reactivity, primarily through nucleophilic substitution pathways. A thorough understanding of the factors that influence the competition between SN1, SN2, and rearranged substitution mechanisms is crucial for controlling the outcome of its reactions. The detailed experimental protocols provided herein for its synthesis and key transformations serve as a practical guide for researchers and drug development professionals aiming to incorporate this versatile building block into their synthetic strategies. Further kinetic and mechanistic studies are warranted to provide more detailed quantitative data on the reactivity of this important compound with a broader range of nucleophiles.

References

Technical Guide: Safety and Handling Precautions for 3-Chloro-2-buten-1-OL

Disclaimer: This document has been compiled from publicly available safety data for structurally related compounds. A comprehensive Safety Data Sheet (SDS) for 3-Chloro-2-buten-1-OL (CAS: 40605-42-3) was not available at the time of writing. The information provided herein should be used as a precautionary guide only. It is imperative that all handling of this chemical is conducted by trained professionals in a controlled laboratory setting, and a thorough risk assessment is performed prior to use. Always consult with your institution's safety officer and refer to the most current safety data available.

Introduction

This compound is a chlorinated alcohol used as a chemical reagent in various synthetic applications.[1][2] Due to its chemical structure, which includes both a reactive allylic chloride and a primary alcohol, it is expected to possess significant biological activity and potential hazards. This guide provides a summary of the known properties and outlines recommended safety and handling procedures for researchers, scientists, and drug development professionals.

Hazard Identification

Anticipated GHS Classification (based on related compounds):

| Hazard Class | Category |

| Flammable Liquids | Category 3/4 |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

Potential Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.[4]

-

Flammable liquid and vapor.[5]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 40605-42-3 | [6][7] |

| Molecular Formula | C₄H₇ClO | [6][8] |

| Molecular Weight | 106.55 g/mol | [6][8] |

| Appearance | No data available | |

| Odor | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | No data available | |

| Vapor Pressure | No data available | |

| Water Solubility | Log10 of Water solubility in mol/l available | [9] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| XLogP3 | 0.8 | [6][8] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 106.0185425 Da | [6][8] |

| Monoisotopic Mass | 106.0185425 Da | [6][8] |

| Topological Polar Surface Area | 20.2 Ų | [6][8] |

| Heavy Atom Count | 6 | [6] |

| Complexity | 58.6 | [6][8] |

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling hazardous chlorinated and flammable organic compounds in a laboratory setting.[10][11][12]

4.1. Engineering Controls

-

All work with this compound must be conducted in a properly functioning chemical fume hood.[13]

-

Ensure an ANSI-approved safety shower and eyewash station are readily accessible within a 10-second travel time.[10]

-

Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[5]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[5]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended PPE.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye & Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data. | Prevents skin contact. |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects skin and personal clothing. |

| Respiratory Protection | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation exposure. |

4.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[14]

-

Avoid inhalation of vapor or mist.[14]

-

Do not eat, drink, or smoke in the laboratory.[14]

-

Wash hands thoroughly after handling.[14]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

-

Keep containers tightly closed when not in use.

4.4. Storage Procedures

-

Store in a cool, dry, and well-ventilated area.[11]

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and bases.[5]

-

It is recommended to store chlorinated solvents separately from flammable (non-chlorinated) solvents.[12]

-

Store in a designated flammable liquids cabinet.

Emergency Procedures

5.1. First-Aid Measures

The following table outlines the recommended first-aid measures in case of exposure.

Table 4: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

5.2. Spill Response

-

Evacuate the area and prevent access.

-

Remove all sources of ignition.[16]

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[16]

-

For large spills, contact your institution's environmental health and safety department immediately.

-

Do not allow the chemical to enter drains or waterways.

5.3. Fire-Fighting Measures

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[10]

-

Water spray may be used to cool containers.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Thermal decomposition may produce toxic gases such as hydrogen chloride and carbon oxides.[5]

Disposal Considerations

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated materials (e.g., absorbent pads, gloves, lab coats) must also be disposed of as hazardous waste.[10]

-

Do not mix with other waste streams unless explicitly instructed to do so by your institution's waste management guidelines.

Visualized Workflows

The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to emergencies.

Caption: Workflow for Handling this compound.

Caption: Emergency Response for Chemical Exposure.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. 3-Chlorobut-2-en-1-ol | C4H7ClO | CID 53404852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (CAS 40605-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 12. gre.ac.uk [gre.ac.uk]

- 13. ehs.uci.edu [ehs.uci.edu]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. trainingrpq.com.au [trainingrpq.com.au]

- 16. actenviro.com [actenviro.com]

Methodological & Application

Application Note and Protocol: Synthesis of 3-Chloro-2-buten-1-OL from 1,3-dichloro-2-butene

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2-buten-1-ol is a valuable chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals like Beraprost, a treatment for hypertension.[1][2] The primary industrial route to this compound is the hydrolysis of 1,3-dichloro-2-butene (B238901). This document provides a detailed protocol for this synthesis, focusing on an optimized method that enhances yield and simplifies the purification process. The procedure involves the hydrolysis of 1,3-dichloro-2-butene using an aqueous solution of sodium carbonate as a base.[3][4]

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where a chlorine atom on 1,3-dichloro-2-butene is displaced by a hydroxyl group.

C4H6Cl2 (1,3-dichloro-2-butene) + Na2CO3 + H2O → C4H7ClO (this compound) + NaCl + NaHCO3

Data Presentation

The following tables summarize the key quantitative data and reaction parameters for the synthesis of this compound.

Table 1: General Reaction Parameters and Components

| Parameter | Value/Material | Reference |

| Starting Material | 1,3-dichloro-2-butene | [3][4] |

| Reagent | Sodium Carbonate (Na₂CO₃), aqueous solution | [3][4] |

| Product Name | This compound | [2][3] |

| Molecular Formula | C₄H₇ClO | [2][5] |

| Molecular Weight | 106.55 g/mol | [2][5] |

Table 2: Comparison of Reaction Conditions

| Parameter | Method A (Optimized) | Method B (Standard) |

| Na₂CO₃ Concentration | 15-20 wt.% | 10% |

| Temperature | 85-94 °C | Reflux |

| Molar Ratio (Na₂CO₃ : Dichlorobutene) | (0.55-0.85) : 1 | Not Specified |

| Reaction Time | 4.5 hours | 3 hours |

| Reported Yield | 71.4-94.1% | ~69% |

| Purification | Phase separation, can be used without rectification | Ether extraction followed by distillation |

| Reference | [3][4] | [3] |

Experimental Protocol

This protocol details the optimized method (Method A) for the synthesis of this compound.

1. Materials and Equipment

-

Reagents:

-

1,3-dichloro-2-butene (mixture of cis/trans isomers)

-

Sodium carbonate (anhydrous)

-

Deionized water

-

Dichloromethane (B109758) or Diethyl ether (for optional extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Dropping funnel

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator (optional, for solvent removal)

-

Gas Chromatography (GC) system for analysis

-

2. Safety Precautions

-

1,3-dichloro-2-butene: This compound is toxic if inhaled or ingested and can cause severe skin burns and eye damage.[6]

-

This compound: This compound is harmful by inhalation, in contact with skin, and if swallowed.[1]

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.

3. Reagent Preparation

-

15-20 wt.% Sodium Carbonate Solution: Prepare the required volume of sodium carbonate solution. For example, to make approximately 100 mL of a 15 wt.% solution, dissolve 15 g of anhydrous sodium carbonate in 85 mL of deionized water. Ensure the solid is completely dissolved.

4. Reaction Procedure

-

Set up a three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

-

Charge the flask with the prepared 15-20 wt.% aqueous sodium carbonate solution.

-

Begin stirring and heat the solution to the target temperature of 85-94 °C.[4]

-

Once the temperature is stable, add the 1,3-dichloro-2-butene to the flask. The molar ratio of sodium carbonate to 1,3-dichloro-2-butene should be between 0.55 and 0.85 to 1.[4]

-

Maintain the reaction mixture at 85-94 °C with vigorous stirring for 4.5 hours.[4] Monitor the reaction progress by taking small aliquots and analyzing them by GC to determine the conversion of the starting material. A conversion rate of over 98% is expected.[4]

5. Work-up and Purification

-

After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel. Two distinct layers (an organic layer and an aqueous layer) should be visible.

-

Separate the lower organic layer, which contains the product, this compound.[4]

-

The aqueous layer can be extracted one or two times with a small volume of a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.

-

Combine all organic fractions and dry them over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The resulting product can often be used directly without further purification, which is a key advantage of this optimized method.[4] If higher purity is required, the product can be purified by fractional distillation under reduced pressure.

6. Characterization

-

The purity of the final product should be assessed using Gas Chromatography (GC).[4]

-

The structure of the product should be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.[3]

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical transformation from starting material to product.

Caption: Step-by-step workflow for the synthesis of this compound.

References

Experimental protocol for hydrolysis of 1,3-dichloro-2-butene

Application Note: Hydrolysis of 1,3-Dichloro-2-butene (B238901)

Introduction

1,3-Dichloro-2-butene is a chlorinated alkene of significant interest as a chemical intermediate in organic synthesis.[1] Understanding its reactivity, particularly its hydrolysis, is crucial for its application and for assessing its environmental fate, as it is expected to hydrolyze in moist soil and water.[2] This document provides a detailed experimental protocol for the hydrolysis of 1,3-dichloro-2-butene, outlines the expected products based on mechanistic considerations, and presents relevant physicochemical data. The protocol is designed for researchers in organic chemistry, chemical engineering, and drug development.

Physicochemical Properties of 1,3-Dichloro-2-butene

A summary of the key physical and chemical properties of 1,3-dichloro-2-butene is provided in the table below. This data is essential for handling the compound safely and for designing the experimental setup.

| Property | Value | Reference |

| Molecular Formula | C4H6Cl2 | [1][3][4][5] |

| Molecular Weight | 124.99 g/mol | [1][6] |

| Appearance | Clear to straw-colored liquid | [1] |

| Boiling Point | 131 °C (400.2 K) | [1][3][7] |

| Melting Point | -75 °C | [1] |

| Density | 1.161 g/mL | [1] |

| Solubility | Insoluble in water; soluble in most common organic solvents | [1] |

| Vapor Pressure | 12.6 mmHg | [1] |

| LogP | 2.84 | [1] |

Reaction Mechanism and Products

The hydrolysis of 1,3-dichloro-2-butene, an allylic halide, is anticipated to proceed via a nucleophilic substitution mechanism. Given the potential for carbocation stabilization through resonance, an SN1-like pathway is plausible, especially under neutral or acidic conditions. The reaction is expected to yield a mixture of isomeric chlorobutenols.

Experimental Protocol: Hydrolysis of 1,3-Dichloro-2-butene

Objective: To perform the hydrolysis of 1,3-dichloro-2-butene and to monitor the reaction progress.

Materials:

-

1,3-dichloro-2-butene (cis/trans mixture, 95% or higher)

-

Acetone

-

Deionized water

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Dichloromethane (B109758) (DCM) or Diethyl ether

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Erlenmeyer flask

-

Rotary evaporator

-

Glassware for extraction and drying

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of 1,3-dichloro-2-butene and 25 mL of an acetone/water mixture (4:1 v/v).

-

Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 60-70°C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots periodically (e.g., every hour) and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction has proceeded for a desired time (e.g., 6-8 hours) or the starting material is consumed, allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of dichloromethane (or diethyl ether). Shake the funnel vigorously and allow the layers to separate.

-

Washing: Separate the organic layer. Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification and Analysis: The crude product can be purified by fractional distillation or column chromatography. The structure of the product(s) can be confirmed using techniques such as GC-MS, IR, and NMR spectroscopy.

Data Presentation

Expected Product Analysis Data:

| Analytical Technique | Expected Observations for Chloro-butenol Products |

| GC-MS | Molecular ion peak corresponding to C4H7ClO. Fragmentation pattern showing loss of Cl, H2O, and other characteristic fragments. |

| IR Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and a peak around 1650 cm⁻¹ (C=C stretch). |

| ¹H NMR | Signals corresponding to vinylic, allylic, and methyl protons, as well as a peak for the hydroxyl proton. |

| ¹³C NMR | Signals for sp² and sp³ hybridized carbons, including a carbon bonded to the hydroxyl group. |

Visualizations

Reaction Pathway

Caption: Proposed SN1-like hydrolysis pathway.

Experimental Workflow

Caption: Hydrolysis experimental workflow.

References

- 1. 1,3-Dichloro-2-butene | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 1,3-Dichloro-2-butene [webbook.nist.gov]

- 4. 1,3-Dichloro-2-butene [webbook.nist.gov]

- 5. 1,3-Dichloro-2-butene [webbook.nist.gov]

- 6. Buy 1,3-Dichloro-but-1-ene [smolecule.com]

- 7. 1,3-Dichloro-2-butene (CAS 926-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Notes: 3-Chloro-2-buten-1-ol as a Precursor for Acetylenic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-buten-1-ol is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of various organic compounds. Its utility is particularly pronounced in the preparation of acetylenic alcohols, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the conversion of this compound to the corresponding acetylenic alcohol, 2-butyn-1-ol (B121050), via a dehydrohalogenation reaction.

Chemical Transformation and Mechanism

The conversion of this compound to an acetylenic alcohol is achieved through an elimination reaction, specifically a dehydrohalogenation. This reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, leading to the formation of a triple bond. When treated with a strong base, this compound undergoes an E2 (bimolecular elimination) reaction.[1][2]

The generally accepted mechanism for this transformation is a concerted, one-step process.[3] The strong base abstracts a proton from the carbon atom adjacent to the carbon bearing the chlorine atom. Simultaneously, the electrons from the carbon-hydrogen bond shift to form the new pi bond of the alkyne, and the chlorine atom departs as a chloride ion.[3][4][5] For the E2 mechanism to proceed efficiently, an anti-periplanar arrangement of the proton to be abstracted and the leaving group (chlorine) is required.[1][6]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-butyn-1-ol from this compound, based on a reliable synthetic procedure.[7]

| Parameter | Value | Reference |

| Starting Material | This compound | [7] |

| Reagent | Sodium amide (NaNH₂) in liquid ammonia (B1221849) | [7] |

| Solvent | Liquid Ammonia (NH₃) | [7] |

| Product | 2-Butyn-1-ol | [7] |

| Yield | 75-85% | [7] |

| Boiling Point of Product | 55°C at 8 mm Hg | [7] |

| Refractive Index (n²⁰D) of Product | 1.4550 | [7] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-butyn-1-ol from this compound. The protocol is adapted from a well-established procedure.[7]

Materials and Equipment:

-

This compound (1.26 moles, 134 g)

-

Sodium (2.8 g atoms, 65 g)

-

Hydrated ferric nitrate (B79036) (1.5 g)

-

Anhydrous liquid ammonia (3 L)

-

Solid ammonium (B1175870) chloride (2.8 moles, 148 g)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

4-L Dewar flask with a plastic cover and mechanical stirrer

-

3-L three-necked round-bottomed flask with reflux condenser and mercury-sealed stirrer

-

Distillation apparatus (20-cm Fenske column, 250-ml Claisen flask)

-

5-L metal bucket (preferably stainless steel)

Protocol for the Synthesis of 2-Butyn-1-ol:

Caution: This experiment should be performed in a well-ventilated fume hood due to the use of liquid ammonia and flammable solvents. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

-

Preparation of Sodium Amide Solution:

-

Set up the 4-L Dewar flask with a plastic cover and a mechanical stirrer in the fume hood.

-

Carefully introduce 3 L of anhydrous liquid ammonia into the Dewar flask.

-

Add 1.5 g of hydrated ferric nitrate to the liquid ammonia.

-

In small, freshly cut pieces, add 65 g of sodium to the stirred mixture.

-

Continue stirring until the blue color of the solution disappears, indicating the complete conversion of sodium to sodium amide.

-

-

Dehydrohalogenation Reaction:

-

Over a period of 30 minutes, slowly add 134 g (1.26 moles) of this compound to the freshly prepared sodium amide solution.

-

Stir the reaction mixture overnight to ensure the completion of the reaction.

-

-

Quenching and Work-up:

-

Carefully add 148 g (2.8 moles) of solid ammonium chloride in portions to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

-

Transfer the mixture to a 5-L metal bucket and allow it to stand in the fume hood overnight for the ammonia to evaporate.

-

-

Extraction and Purification:

-

Thoroughly extract the residue with five 250-ml portions of diethyl ether.

-

Combine the ether extracts and remove the ether by distillation using a 20-cm Fenske column.

-

Distill the residue under reduced pressure to obtain the final product, 2-butyn-1-ol. The product distills at 55°C/8 mm Hg.[7]

-

Visualizations

Reaction Pathway from 1,3-Dichloro-2-butene to 2-Butyn-1-ol

The following diagram illustrates the two-step synthesis of 2-butyn-1-ol, starting from 1,3-dichloro-2-butene. The first step is the hydrolysis to this compound, followed by the dehydrohalogenation to the final acetylenic alcohol.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: The Role of 3-Chloro-2-buten-1-OL in the Synthesis of Beraprost

For Researchers, Scientists, and Drug Development Professionals